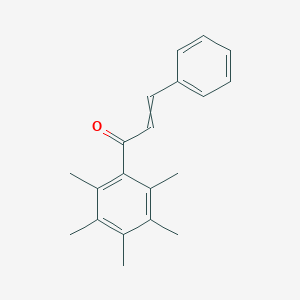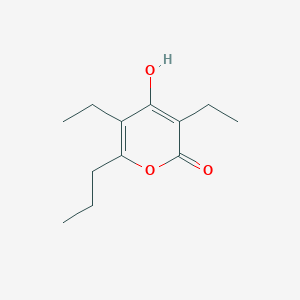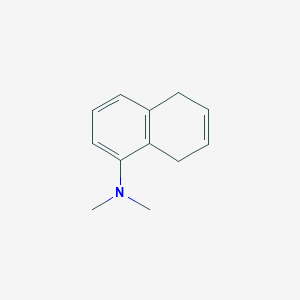![molecular formula C12H17NO B14294540 Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- CAS No. 129126-51-8](/img/structure/B14294540.png)
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is a chemical compound with the molecular formula C12H17NO It is a tertiary amine and an ether, characterized by the presence of a phenylethenyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a phenylethenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group allows the compound to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the phenylethenyl group.
Ethanamine, N-ethyl-N-methyl-: Another tertiary amine with different alkyl groups.
Ethanamine, N,N-dimethyl-2-[(1-phenylethyl)oxy]-: A closely related compound with a phenylethyl group instead of phenylethenyl.
Uniqueness
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Properties
CAS No. |
129126-51-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenylethenoxy)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-11(14-10-9-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
MPUHLWXSINEHPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
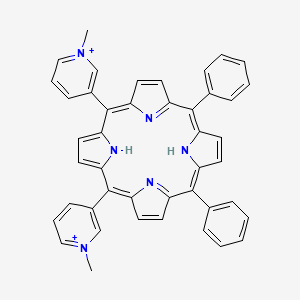

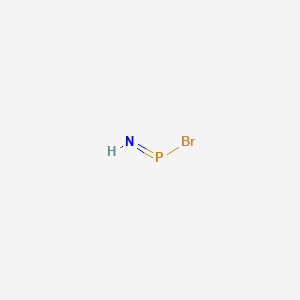
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
